[4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone
Description
This compound features a hydroxypiperidine moiety substituted with a 4-chlorophenyl group at the 4-position, linked via a methanone bridge to a 1,3-thiazole ring bearing a 2-chlorophenyl substituent at position 2 and a methyl group at position 2.
Properties
Molecular Formula |
C22H20Cl2N2O2S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-14-19(29-20(25-14)17-4-2-3-5-18(17)24)21(27)26-12-10-22(28,11-13-26)15-6-8-16(23)9-7-15/h2-9,28H,10-13H2,1H3 |
InChI Key |
YINKOKWVIDSYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thioamide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling the piperidine and thiazole rings using a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can occur at the chlorophenyl groups, leading to the formation of phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetic properties and metabolic pathways.
Industry:
- Used in the development of new materials with specific chemical properties.
- Investigated for its potential use in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Halogen-Substituted Analogues
Example :
- 4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole (Compound from ) Structural Differences: Replaces the hydroxypiperidine with a dihydropyrazole-triazole system and introduces a fluorine atom on the phenyl ring. This compound exhibits confirmed antimicrobial activity, suggesting halogen positioning significantly influences bioactivity .
Comparison Table :
Piperidine/Piperazine Derivatives
Example :
- 2-[3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone () Structural Differences: Substitutes hydroxypiperidine with a methylsulfonyl-piperazine group and replaces the thiazole with a pyrazole.
Comparison Table :
| Feature | Target Compound | Compound from |
|---|---|---|
| Heterocyclic Core | Thiazole | Pyrazole |
| Substituent on Piperidine | 4-Hydroxy | 4-Methylsulfonyl |
| Chlorophenyl Position | 4-Cl (piperidine), 2-Cl (thiazole) | 4-Cl (pyrazole) |
Thiazole-Containing Analogues
Example :
- 5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones () Structural Differences: Utilizes a thiazolidinone core instead of thiazole and introduces hydrazone linkages. Functional Impact: Thiazolidinones are known for anti-inflammatory and antimicrobial properties. The hydrazone moiety may enhance metal-chelation properties, differing from the methanone bridge in the target compound .
Comparison Table :
| Feature | Target Compound | Compound from |
|---|---|---|
| Thiazole Derivative | 1,3-Thiazole | Thiazolidinone |
| Linkage Type | Methanone | Hydrazone |
| Bioactivity | Potential antimicrobial (inferred) | Broad-spectrum antimicrobial |
Pyrazolone-Based Analogues
Example :
- 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone () Structural Differences: Replaces the thiazole with a pyrazolone ring and introduces a thiophene group. Functional Impact: Pyrazolones exhibit diverse bioactivity, including antitumor effects. The thiophene group may enhance π-π stacking interactions in biological targets compared to the chlorophenyl-thiazole system .
Comparison Table :
| Feature | Target Compound | Compound from |
|---|---|---|
| Heterocyclic Core | Thiazole | Pyrazolone |
| Aromatic Substituent | 2-Chlorophenyl | Thiophene |
| Reported Bioactivity | Inferred | Antitumor, antibacterial |
Key Research Findings and Implications
- Halogen Effects : Chlorine at meta/para positions (e.g., 4-Cl in the target compound) enhances lipophilicity and target binding, while fluorine improves metabolic stability .
- Core Heterocycles: Thiazoles and pyrazoles/thiazolidinones exhibit distinct electronic profiles, influencing solubility and receptor interactions .
- Substituent Flexibility : Hydroxyl (target compound) vs. sulfonyl () groups on piperidine/piperazine drastically alter polarity and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
